![molecular formula C9H11BCl2O3 B595091 (2,4-Dichloro-5-propoxyphenyl)boronic acid CAS No. 1256346-45-8](/img/structure/B595091.png)
(2,4-Dichloro-5-propoxyphenyl)boronic acid
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Overview
Description
(2,4-Dichloro-5-propoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H11BCl2O3 . It has a molecular weight of 248.9 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for (2,4-Dichloro-5-propoxyphenyl)boronic acid is 1S/C9H11BCl2O3/c1-2-3-15-9-4-6 (10 (13)14)7 (11)5-8 (9)12/h4-5,13-14H,2-3H2,1H3 .Chemical Reactions Analysis
Boronic acids, including (2,4-Dichloro-5-propoxyphenyl)boronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, oxidation, and palladium-catalyzed homocoupling .Physical And Chemical Properties Analysis
(2,4-Dichloro-5-propoxyphenyl)boronic acid is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
“(2,4-Dichloro-5-propoxyphenyl)boronic acid” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Fluorescent Sensor
Boronic acids, including “(2,4-Dichloro-5-propoxyphenyl)boronic acid”, can be used to create fluorescent sensors . These sensors can be used for the detection of catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC .
Drug Permeation Enhancement
The interaction between boronic acids and diols can be used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .
Chemical Synthesis
“(2,4-Dichloro-5-propoxyphenyl)boronic acid” can be used in various chemical synthesis processes due to its reactivity and stability .
Material Science
In the field of material science, boronic acids can be used in the creation of new materials with unique properties .
Analytical Chemistry
Boronic acids can be used in analytical chemistry for the detection and quantification of various substances .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
(2,4-dichloro-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWAPOTUMUZOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681684 |
Source
|
Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-propoxyphenyl)boronic acid | |
CAS RN |
1256346-45-8 |
Source
|
Record name | Boronic acid, B-(2,4-dichloro-5-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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